molecular formula C15H24O B3061031 Dibutyl-p-cresol CAS No. 29997-25-9

Dibutyl-p-cresol

Cat. No.: B3061031
CAS No.: 29997-25-9
M. Wt: 220.35 g/mol
InChI Key: RFRKTGYVXQRDJH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Dibutyl-p-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, making it more resistant to oxidation compared to simpler phenolic compounds . This makes it particularly valuable in applications where long-term stability is essential.

Properties

IUPAC Name

2,3-dibutyl-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKTGYVXQRDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1CCCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549386
Record name 2,3-Dibutyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29997-25-9
Record name 2,3-Dibutyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Five gallons of the block copolymer cement product from Example VI containing about 2500 gms. of polymer is charged to a hydrogenation reactor together with an additional 40 lbs. of dry hexane. The reactor is flushed 6 times by pressuring to 50 psig with hydrogen and then releasing the pressure to about 5 psig. Then the hydrogenation catalyst is added which comprises 25 millimoles of Ni in nickel octoate-cyclohexene-triethyl aluminum in proportions of 1/1/3 respectively. The temperature is raised to 130°F and hydrogen introduced to a pressure of 150 psig. Periodically the system is repressured to 150 psig and samples are removed three times at several hours intervals. The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture is cooled to 120°F and vented several times. The product is dropped into a 55 gallon drum containing methanol and a small amount of antioxidant (dibutyl-p-cresol) to provide about 0.5 gm. of A.O. per 100 gms. of polymer. The product is filtered and rinsed several times with hexane. The copolymer is found to be about 100% hydrogenated and to have a glass transition temperature of -59°C and a melting point of 97°C. This product shows excellent impact strength and is used in the tests of Example VIII.
[Compound]
Name
block copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nickel octoate cyclohexene triethyl aluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mmol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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